2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 392246-44-5) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class. Its structure combines a 2,5-dichlorobenzamide moiety with a 4-methyl-1,3-benzothiazole scaffold, yielding the molecular formula C₁₅H₁₀Cl₂N₂OS and a molecular weight of 337.23 g/mol.

Molecular Formula C15H10Cl2N2OS
Molecular Weight 337.22
CAS No. 392246-44-5
Cat. No. B2485127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
CAS392246-44-5
Molecular FormulaC15H10Cl2N2OS
Molecular Weight337.22
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2OS/c1-8-3-2-4-12-13(8)18-15(21-12)19-14(20)10-7-9(16)5-6-11(10)17/h2-7H,1H3,(H,18,19,20)
InChIKeyWHAGWBCEMKRVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 392246-44-5): Structural Identity, Physicochemical Profile, and Procurement Baseline


2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 392246-44-5) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class. Its structure combines a 2,5-dichlorobenzamide moiety with a 4-methyl-1,3-benzothiazole scaffold, yielding the molecular formula C₁₅H₁₀Cl₂N₂OS and a molecular weight of 337.23 g/mol [1]. Calculated physicochemical parameters include a logP of 5.34, a topological polar surface area (tPSA) of 38 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors, placing this compound within Lipinski-compliant chemical space [1]. The benzothiazole-benzamide core is a privileged scaffold implicated in multiple patent families, including LRRK2 kinase inhibitors for neurodegenerative disease [2] and adenosine A₂A receptor modulators for CNS disorders [3]. As of the ChEMBL 20 database release, no biological activity has been reported for this specific compound, indicating that its pharmacological characterization remains an open opportunity for research groups seeking to explore under-characterized benzothiazole amide chemical space [1].

Why Any Benzothiazole-Benzamide Cannot Replace 2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Substitution-Pattern Specificity and Physicochemical Divergence


Within the N-(benzothiazol-2-yl)benzamide class, small changes in substitution pattern produce substantial shifts in physicochemical properties that directly affect molecular recognition, solubility, and assay compatibility. The 4-methyl group on the benzothiazole ring and the 2,5-dichloro substitution on the benzamide ring are not interchangeable design features. For example, moving the methyl group from the 4-position to the 6-position yields a positional isomer with identical molecular formula but altered dipole moment, electron distribution, and steric environment around the amide linkage [1]. Removing the 4-methyl group entirely drops the molecular weight from 337.23 to approximately 323.2 g/mol and eliminates a key hydrophobic contact point . Adding a second methyl group at the 6-position increases the logP from 5.34 to 5.09 (calculated value for the 4,6-dimethyl analog) while raising molecular weight to 351.2 g/mol . These differences matter in practice: in SAR studies of N-(benzothiazol-2-yl)benzamides as antiproliferative agents, the position and nature of substituents on the benzamide phenyl ring were shown to dramatically modulate IC₅₀ values against HepG2 and MCF-7 cell lines, with the most active members of the series exhibiting proapoptotic effects that were absent in closely related analogs [2]. Substituting one benzothiazole-benzamide for another without understanding these structure-dependent property shifts risks invalidating SAR hypotheses, confounding screening results, and wasting procurement resources on compounds that cannot replicate the specific molecular recognition profile of the intended chemotype.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Versus Closest Analogs


Physicochemical Property Divergence: LogP, Molecular Weight, and PSA Compared Across Three Close Benzothiazole-Benzamide Analogs

Among closely related N-(benzothiazol-2-yl)-2,5-dichlorobenzamide analogs, the target compound occupies a distinct physicochemical space defined by its 4-methyl substitution. Compared to the des-methyl analog N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzamide (MW 323.2 g/mol), the target compound (MW 337.23 g/mol) gains 14 Da exclusively from the single methyl group, increasing logP by approximately 1.0 log unit (estimated from the ZINC-calculated value of 5.34 vs. ~4.3 for the unsubstituted analog) [1]. Compared to the 4,6-dimethyl analog (MW 351.2 g/mol, logP 5.09), the target compound is 14 Da lighter with a higher logP, reflecting the non-linear relationship between methylation count and lipophilicity in this scaffold . The topological polar surface area (tPSA) of 38 Ų is constant across all three analogs because the amide and benzothiazole core polar atoms are unchanged; however, the zero hydrogen-bond donor count limits aqueous solubility for all members of this sub-series, making logP the primary discriminator for partitioning behavior [1]. These differences exceed typical lot-to-lot variability and are sufficient to produce divergent outcomes in lipophilicity-dependent assays such as PAMPA permeability, microsomal stability, and plasma protein binding.

Physicochemical profiling Drug-likeness Lead optimization

Regioisomeric Differentiation: 4-Methyl vs. 6-Methyl Benzothiazole Substitution in the 2,5-Dichlorobenzamide Series

The 4-methyl and 6-methyl positional isomers of 2,5-dichloro-N-(methyl-1,3-benzothiazol-2-yl)benzamide share the identical molecular formula (C₁₅H₁₀Cl₂N₂OS) and molecular weight (337.23 g/mol) but differ fundamentally in the spatial orientation of the methyl group relative to the amide linkage and the benzothiazole sulfur atom. In the target compound (4-methyl), the methyl group is ortho to the endocyclic sulfur and peri to the amide nitrogen, creating a steric environment that restricts rotational freedom around the C-N bond connecting the benzamide carbonyl to the benzothiazole 2-amino group [1]. In the 6-methyl isomer, the methyl group is para to the sulfur and meta to the amide attachment point, eliminating this steric constraint and altering the preferred conformation of the amide linkage [2]. This conformational difference affects the spatial presentation of the 2,5-dichlorophenyl ring, which is the primary pharmacophoric element in benzothiazole-benzamide kinase and receptor ligands [3]. Regioisomeric SAR differentiation has been documented in related benzothiazole amide series: in a study of substituted benzamide derivatives, moving a methyl substituent from the 2-position (IC₅₀ 8.7 μM) to the 4-position (IC₅₀ 29.1 μM) on the benzamide phenyl ring produced a 3.3-fold loss of potency, demonstrating the sensitivity of this scaffold to substituent positioning [4]. While head-to-head biological data for the 4-methyl vs. 6-methyl comparison are not available in the public domain, the precedent establishes that positional isomerism in benzothiazole amides is not biologically silent.

Positional isomerism Structure-activity relationship Medicinal chemistry

Patent Landscape Positioning: Inclusion of the Benzothiazole-Benzamide Core in LRRK2 and Adenosine Receptor Patent Families

The 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide scaffold falls within the Markush structure claims of at least two distinct patent families targeting high-value therapeutic indications. EP3842422A1, filed by CSIC and published in 2021, claims compounds with a benzothiazole-benzamide structural core as inhibitors of leucine-rich repeat kinase 2 (LRRK2) for the treatment of Parkinson's disease and Alzheimer's disease [1]. The patent describes LRRK2 as 'an especially large protein' that has become 'an interesting target for neurodegenerative diseases, especially Parkinson's Disease' and establishes that benzothiazole-benzamide inhibitors can reduce tau hyperphosphorylation and neuroinflammation [1]. Separately, US6727247B2 (Hoffmann-La Roche, 2004) claims substituted benzothiazole amide derivatives as adenosine A₂A receptor modulators for CNS disorders including schizophrenia, depression, and neurodegenerative conditions [2]. The Bayer patent family (e.g., PH-12017501079-A1, EP3230281) further claims 1,3-thiazol-2-yl substituted benzamides—a closely related chemotype differing only by thiazole vs. benzothiazole—for neurogenic disorders [3]. The target compound's specific substitution pattern (4-methyl on benzothiazole + 2,5-dichloro on benzamide) represents a structurally distinct and commercially available chemical entity within this contested IP space, making it a valuable tool compound for patent landscape analysis, freedom-to-operate studies, and the design of novel analogs that navigate existing intellectual property.

Kinase inhibition Neurodegenerative disease Intellectual property

Commercial Availability and Sourcing Diversity: Multi-Vendor Catalog Presence as a Procurement Advantage

2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is listed across multiple commercial chemical supplier catalogs under at least nine distinct catalog numbers (including 7908640, CSC028324934, F0328-0111, JH878331, OSSK_679555, PB29886589, STK204770, Y031-0481, and Z29809121), indicating broad availability from independent stock sources [1]. This multi-vendor presence contrasts with more specialized benzothiazole-benzamide analogs such as the 4,6-dimethyl derivative, which is primarily available through a more limited set of suppliers . The compound is supplied as a solid with achiral stereochemistry (no stereogenic centers), eliminating batch-to-batch enantiomeric purity as a variable [1]. Calculated physicochemical properties (MW 337 Da, logP 5.3, zero H-bond donors) predict reasonable organic solvent solubility (DMSO, DMF, ethanol) but poor aqueous solubility, consistent with its classification as a research-grade building block intended for organic synthesis and in vitro screening rather than in vivo formulation without further optimization [2]. The compound is designated for non-human research use only by its primary suppliers, aligning with its status as a preclinical research tool rather than a pharmaceutical-grade active ingredient [1]. No quantitative purity specifications or batch-release analytical data (e.g., HPLC chromatograms, NMR spectra) have been published in peer-reviewed literature, meaning procurement decisions must rely on vendor-provided certificates of analysis.

Chemical sourcing Supply chain Building block

Recommended Application Scenarios for 2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of Benzothiazole-Benzamide Kinase Inhibitors

The 4-methyl-2,5-dichloro substitution pattern offers a defined starting point for structure-activity relationship (SAR) studies targeting kinases implicated in neurodegenerative disease. The compound's benzothiazole-benzamide core falls within the Markush scope of LRRK2 inhibitor patents [1], yet its specific substitution pattern (4-methyl on benzothiazole, 2,5-dichloro on benzamide) is not among the exemplified compounds, providing an opportunity to generate novel composition-of-matter intellectual property. The calculated logP of 5.34 and zero H-bond donors predict good membrane permeability suitable for cell-based kinase inhibition assays, though poor aqueous solubility necessitates DMSO stock solution preparation [2]. Researchers should pair this compound with its 6-methyl regioisomer and des-methyl analog as matched control compounds to dissect the contribution of the 4-methyl group to target engagement and selectivity [3].

Adenosine A₂A Receptor Ligand Tool Compound Development

Benzothiazole amides are established adenosine A₂A receptor ligands with therapeutic relevance in CNS disorders including Parkinson's disease, schizophrenia, and depression [1]. The 2,5-dichloro substitution on the benzamide ring introduces electron-withdrawing character that modulates the amide NH acidity and hydrogen-bonding potential—parameters known to influence adenosine receptor binding affinity in related benzothiazole series [1]. The 4-methyl group on the benzothiazole provides a synthetically accessible handle for further derivatization (e.g., oxidation to carboxylic acid, bromination) without perturbing the core pharmacophore. Researchers pursuing adenosine receptor tool compounds should evaluate this chemotype in radioligand displacement assays against A₁, A₂A, A₂B, and A₃ subtypes to establish selectivity fingerprints, using the Roche patent exemplars as benchmarking references [1].

Computational Chemistry and Molecular Docking Reference Ligand

The compound's well-defined structure, intermediate molecular weight (337.23 g/mol), and moderate conformational flexibility (4 rotatable bonds) make it suitable as a reference ligand for computational docking studies targeting benzothiazole-recognizing proteins [1]. The ZINC database provides pre-computed 3D conformer representations at physiological pH, and the SEA (Similarity Ensemble Approach) predictions generated from ChEMBL 20 data suggest potential interactions with carboxypeptidase B and glycogen synthase kinase-3 alpha (GSK3A), though these predictions have not been validated experimentally and carry high P-values [1]. Computational chemists can use this compound as a starting scaffold for virtual screening campaigns, leveraging its calculated logP of 5.34 and tPSA of 38 Ų to filter for analogs with improved predicted solubility while maintaining target complementarity [1].

Chemical Biology Probe Design via Late-Stage Functionalization

The 4-methyl group on the benzothiazole ring provides a chemically distinguishable site for late-stage functionalization. Selective oxidation of the 4-methyl group to a carboxylic acid, or radical bromination to a bromomethyl intermediate, would enable conjugation to biotin, fluorophores, or affinity matrices without modifying the 2,5-dichlorobenzamide pharmacophore [1]. This synthetic strategy supports the development of chemical biology probes (e.g., pull-down reagents for target identification, fluorescent probes for cellular localization studies) derived from the benzothiazole-benzamide scaffold. The compound's achiral nature eliminates diastereomer complications during conjugate synthesis, and its multi-vendor commercial availability ensures adequate supply for multistep derivatization campaigns [2]. Given the LRRK2 and adenosine receptor patent landscape, probes derived from this scaffold could address unmet needs in neurodegenerative disease target validation [3][4].

Quote Request

Request a Quote for 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.